N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
The compound N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a 1,6-dihydropyridine core. Key structural elements include:
- N-(2-Chloro-5-(trifluoromethyl)phenyl) carboxamide: Positioned at C3, this substituent introduces electron-withdrawing groups (Cl, CF₃) that may influence electronic properties and hydrogen-bonding capacity.
- 6-Oxo group: Part of the partially saturated 1,6-dihydropyridine ring, which can affect conformational flexibility and redox properties.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF4N2O2/c21-16-7-4-14(20(23,24)25)9-17(16)26-19(29)13-3-8-18(28)27(11-13)10-12-1-5-15(22)6-2-12/h1-9,11H,10H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCHIIFQXYTWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its interactions with various biochemical pathways and its potential therapeutic applications.
- Molecular Formula : CHClFNO
- Molecular Weight : 493.95 g/mol
- CAS Number : 477333-35-0
The compound exhibits biological activity primarily through its inhibition of specific enzymes and receptors. Notably, it has been studied for its effects on cholinesterases, which are critical in neurotransmission.
Cholinesterase Inhibition
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play vital roles in the hydrolysis of acetylcholine, a neurotransmitter involved in muscle activation and cognitive functions. Inhibition of these enzymes can lead to increased levels of acetylcholine, which may have therapeutic implications in conditions like Alzheimer's disease.
Research indicates that derivatives similar to this compound demonstrate significant inhibitory activity against AChE and BChE. For instance, certain synthesized compounds showed IC values in the nanomolar range against AChE, indicating potent inhibition .
Biological Activity Data
| Biological Activity | IC (µM) | Reference |
|---|---|---|
| AChE Inhibition | 0.038 | |
| BChE Inhibition | 0.024 | |
| α-Glycosidase Inhibition | 0.073 | |
| hCA I Inhibition | 1.80 |
Study 1: Cholinesterase Inhibitors
A study evaluated several derivatives of dihydropyridine compounds for their cholinesterase inhibitory properties. The results indicated that compounds with similar structural features to this compound exhibited potent inhibition against both AChE and BChE. This suggests a potential application in treating neurodegenerative diseases where cholinergic dysfunction is prominent .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study focused on modifications to the dihydropyridine core structure. The findings revealed that specific substitutions could enhance the inhibitory potency against cholinesterases while maintaining selectivity over other metabolic enzymes. This work underscores the importance of structural optimization in drug development processes aimed at enhancing biological activity .
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural differences between the target compound and analogs from the evidence:
Key Observations:
- 1-Substituent :
Substituent Effects on Physicochemical Properties
- Lipophilicity :
- Methoxy () is electron-donating, which could reduce carboxamide acidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
